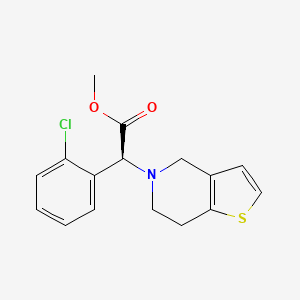
Clopidogrel
概述
描述
氯吡格雷是一种抗血小板药物,主要用于降低高风险个体患心脏病和中风的风险。 它通常与阿司匹林联合使用,用于治疗发生过心脏病或接受过冠状动脉支架植入术的患者 . 氯吡格雷属于噻吩吡啶类抗血小板药物,通过抑制血小板聚集发挥作用 .
作用机制
氯吡格雷是一种前药,需要在体内生物转化为活性硫醇代谢物。 这种活性代谢物不可逆地结合到血小板表面腺苷二磷酸受体(P2Y12)的成分上 . 这种结合阻止腺苷二磷酸激活糖蛋白 GPIIb/IIIa 受体复合物,从而减少血小板聚集并防止血栓形成 .
类似化合物:
替格瑞洛: 另一种噻吩吡啶类抗血小板药物,但不良反应发生率更高。
普拉格雷: 一种新型噻吩吡啶类药物,与氯吡格雷相比,其起效速度更快,效力更强。
替卡格雷: 一种非噻吩吡啶类抗血小板药物,可提供对 P2Y12 受体的可逆抑制。
氯吡格雷的独特性: 氯吡格雷因其不可逆地结合到 P2Y12 受体,从而提供持久的抗血小板作用而具有独特性。 它还因其已证实的疗效和安全性而被广泛用于临床实践 .
生化分析
Biochemical Properties
Clopidogrel’s biochemical target is the purinergic receptor P2Y12 . In platelets, the P2Y12 receptor is coupled to the inhibitory G-protein Gi . The inhibition of platelet response to ADP is observed within 12 hours after this compound intake .
Cellular Effects
This compound has significant effects on platelets. It inhibits the function of the P2Y12 receptor, thereby preventing spontaneous platelet aggregation after percutaneous transluminal coronary angioplasty .
Molecular Mechanism
This compound is a prodrug that requires biotransformation into its active thiol metabolite by the cytochrome P450 enzymes . The active metabolite then inhibits the P2Y12 receptor on platelets, preventing platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, aggregometry and VASP phosphorylation revealed a loss of platelet response to ADP within 12 hours after this compound intake . The phosphorylation status of VASP correlated with the inhibition of platelet aggregation .
Metabolic Pathways
This compound is metabolized by the cytochrome P450 enzymes, primarily CYP2C19, into its active form . The active metabolite then inhibits the P2Y12 receptor, affecting platelet aggregation .
准备方法
合成路线和反应条件: 氯吡格雷可以通过多种方法合成。 一种常见的方法是在一种或多种溶剂中使用无水强碱对 R(-) 氯吡格雷进行外消旋化 . 另一种方法是在 25-40°C 的温度下,在硫酸存在下,从甲醇和丙酮的溶剂混合物中沉淀出氯吡格雷硫酸盐 . 此外,氯吡格雷可以通过使 L-2-氯苯基甘氨酸与甲醇反应生成 L-2-氯苯基甘氨酸甲酯,然后进行一系列反应获得 .
工业生产方法: 氯吡格雷的工业生产通常涉及外消旋氯吡格雷的分离,以获得活性 S(+) 对映异构体。 该过程包括使用特定的试剂和条件,以确保高产率和纯度 .
化学反应分析
反应类型: 氯吡格雷会发生几种类型的化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 氯吡格雷可以在受控条件下使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: 还原反应可能涉及使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常需要在合适的催化剂存在下使用卤化物或胺等亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氯吡格雷的氧化会导致形成各种氧化代谢物,而取代反应会产生氯吡格雷的不同取代衍生物。
科学研究应用
相似化合物的比较
Ticlopidine: Another thienopyridine antiplatelet agent, but with a higher incidence of adverse effects.
Prasugrel: A newer thienopyridine with a more rapid onset of action and greater potency compared to clopidogrel.
Ticagrelor: A non-thienopyridine antiplatelet agent that provides reversible inhibition of the P2Y12 receptor.
Uniqueness of this compound: this compound is unique due to its irreversible binding to the P2Y12 receptor, providing long-lasting antiplatelet effects. It is also widely used in clinical practice due to its proven efficacy and safety profile .
属性
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWGGQPFAXNFI-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022848 | |
| Record name | Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clopidogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Clopidogrel is metabolized to its active form by carboxylesterase-1. The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets. This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation., Clopidogrel must be metabolized by CYP450 enzymes to produce the active metabolite that inhibits platelet aggregation. The active metabolite of clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor and the subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. This action is irreversible. Consequently, platelets exposed to clopidogrel's active metabolite are affected for the remainder of their lifespan (about 7 to 10 days). Platelet aggregation induced by agonists other than ADP is also inhibited by blocking the amplification of platelet activation by released ADP., The P2Y12 receptor plays a crucial role in the regulation of platelet activation by several agonists, which is irreversibly antagonized by the active metabolite of clopidogrel, a widely used anti-thrombotic drug. In this study, we investigated whether reduction of platelet reactivity leads to reduced inflammatory responses using a rat model of erosive arthritis. We evaluated the effect of clopidogrel on inflammation in Lewis rats in a peptidoglycan polysaccharide (PG-PS)-induced arthritis model with four groups of rats: 1) untreated, 2) clopidogrel-treated, 3) PG-PS-induced, and 4) PG-PS-induced and clopidogrel-treated. There were significant differences between the PG-PS+clopidogrel group when compared to the PG-PS group including: increased joint diameter and clinical manifestations of inflammation, elevated plasma levels of pro-inflammatory cytokines (IL-1 beta, interferon (IFN) gamma, and IL-6), an elevated neutrophil blood count and an increased circulating platelet count. Plasma levels of IL-10 were significantly lower in the PG-PS+clopidogrel group compared to the PG-PS group. Plasma levels of platelet factor 4 (PF4) were elevated in both the PG-PS and the PG-PS+clopidogrel groups, however PF4 levels showed no difference upon clopidogrel treatment, suggesting that the pro- inflammatory effect of clopidogrel may be due to its action on cells other than platelets. Histology indicated an increase in leukocyte infiltration at the inflammatory area of the joint, increased pannus formation, blood vessel proliferation, subsynovial fibrosis and cartilage erosion upon treatment with clopidogrel in PG-PS-induced arthritis animals. In summary, animals treated with clopidogrel showed a pro-inflammatory effect in the PG-PS-induced arthritis animal model, which might not be mediated by platelets. | |
| Record name | Clopidogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOPIDOGREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil | |
CAS No. |
113665-84-2 | |
| Record name | Clopidogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113665-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopidogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIDOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOPIDOGREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clopidogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Clopidogrel interact with its target and what are the downstream effects?
A1: this compound is a prodrug that requires metabolic activation to exert its antiplatelet effect. Its active metabolite irreversibly binds to the platelet adenosine diphosphate (ADP) receptor P2Y12. [, , , , ] This binding prevents ADP-induced platelet activation and aggregation, crucial steps in thrombus formation. [, , , ] this compound's action ultimately reduces the risk of atherothrombotic events like stroke, myocardial infarction, and cardiovascular death. [, , , , , , , , ]
Q2: Why is P2Y12 inhibition important for antiplatelet therapy?
A2: The P2Y12 receptor on platelets plays a crucial role in amplifying platelet activation initiated by various agonists, including ADP. [, , , , ] Inhibiting P2Y12 effectively blocks this amplification, leading to a more sustained reduction in platelet aggregation and thrombus formation.
Q3: How does this compound compare to Aspirin in terms of platelet inhibition?
A3: While both this compound and Aspirin are antiplatelet agents, they target different pathways. Aspirin inhibits the cyclooxygenase enzyme, thereby blocking Thromboxane A2 synthesis, a potent platelet activator. This compound, on the other hand, blocks the P2Y12 receptor, preventing ADP-induced platelet activation. [, , , ] Combining both agents can result in synergistic platelet inhibition, especially in acute coronary syndromes. [, , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H16ClNO2S, and its molecular weight is 321.82 g/mol.
Q5: How is this compound metabolized, and how does this impact its effectiveness?
A5: this compound is a prodrug, meaning it needs to be metabolized in the liver to become active. This process involves several enzymes, particularly CYP2C19. [, , , , , , ] Genetic variations in CYP2C19 can significantly impact this compound metabolism and, consequently, its effectiveness. [, , , , , , ]
Q6: What is this compound resistance, and how does it develop?
A6: this compound resistance refers to an inadequate platelet inhibition despite taking this compound. [, , , ] It can result from factors such as genetic polymorphisms in CYP2C19, drug interactions (e.g., with proton pump inhibitors), diabetes, obesity, and individual variability in platelet reactivity. [, , , , , , , ]
Q7: What are the main clinical uses of this compound?
A8: this compound is primarily used to prevent atherothrombotic events in patients with acute coronary syndromes (including unstable angina and myocardial infarction), those who have undergone percutaneous coronary interventions (PCI), and individuals with a history of stroke or peripheral artery disease. [, , , , , , , , ]
Q8: What are the advantages of using this compound as a loading dose before PCI?
A9: Administering a loading dose of this compound before PCI helps achieve rapid and effective platelet inhibition, reducing the risk of stent thrombosis and other ischemic complications. [, , , ] Clinical trials have demonstrated a greater reduction in ischemic events when this compound is given as a loading dose compared to placebo or lower doses. [, , ]
Q9: What are the implications of the interaction between this compound and Proton Pump Inhibitors (PPIs)?
A10: PPIs, commonly prescribed to prevent gastrointestinal bleeding in patients on dual antiplatelet therapy, can inhibit the CYP2C19 enzyme responsible for this compound activation. [, , , ] This interaction may reduce this compound's effectiveness and potentially increase the risk of adverse cardiovascular events in some patients. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
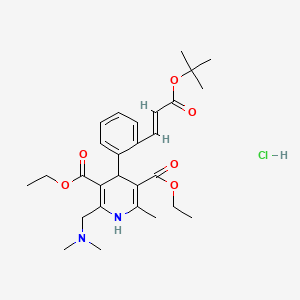
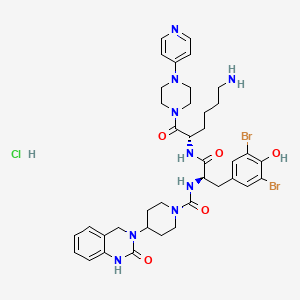
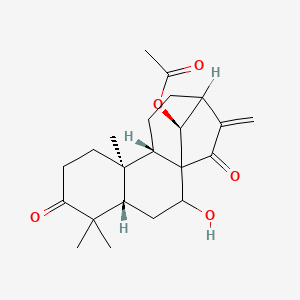
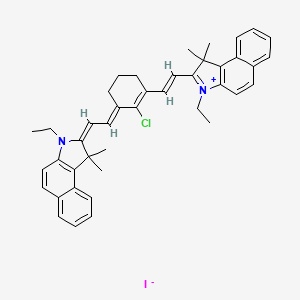
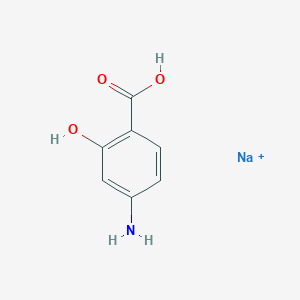
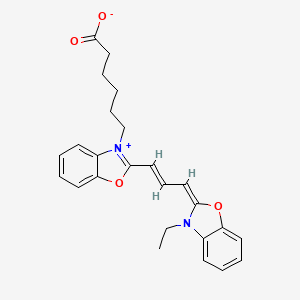

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)
![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)
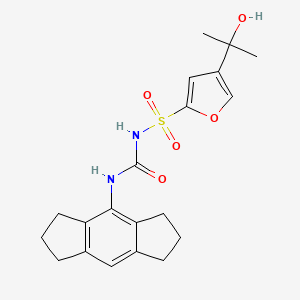


![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

